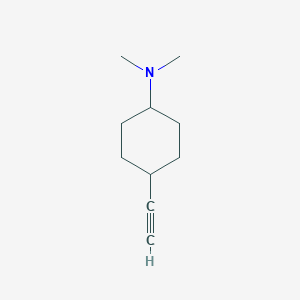

trans-4-Ethynyl-N,N-dimethyl-cyclohexanamine

Description

Properties

Molecular Formula |

C10H17N |

|---|---|

Molecular Weight |

151.25 g/mol |

IUPAC Name |

4-ethynyl-N,N-dimethylcyclohexan-1-amine |

InChI |

InChI=1S/C10H17N/c1-4-9-5-7-10(8-6-9)11(2)3/h1,9-10H,5-8H2,2-3H3 |

InChI Key |

GDCPUOYOLUEQOX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CCC(CC1)C#C |

Origin of Product |

United States |

Preparation Methods

Key Steps:

-

Hydrogenation of N,N-Dimethylaniline :

-

Ethynylation of N,N-Dimethylcyclohexylamine :

Palladium-Catalyzed Cross-Coupling

This approach employs metal-catalyzed reactions to directly introduce the ethynyl group.

Key Steps:

-

Halogenation of N,N-Dimethylcyclohexylamine :

-

Sonogashira Coupling :

| Parameter | Halogenation | Sonogashira Coupling |

|---|---|---|

| Catalyst | None | Pd(PPh₃)₂Cl₂ + CuI |

| Temperature | 25–40°C | 80–120°C |

| Solvent | DCM/Toluene | DMF/CDCl₃ |

| Yield | 80–90% | 60–75% |

Zinc-Catalyzed Multicomponent KA₂ Coupling

This method combines a ketone, amine, and alkyne in a one-pot reaction.

Key Steps:

-

KA₂ Coupling :

Microwave-Assisted Phosphorylation

This method functionalizes the ethynyl group via rapid phosphorylation.

Key Steps:

-

Phosphorylation :

| Parameter | Phosphorylation |

|---|---|

| Catalyst | None |

| Temperature | 80–100°C (MW) |

| Solvent | Acetone |

| Reaction Time | 3–5 minutes |

| Yield | 92% |

Reductive Amination

This route involves reductive amination to form the cyclohexanamine core.

Key Steps:

-

Reductive Amination :

| Parameter | Reductive Amination |

|---|---|

| Catalyst | Pd/C or Raney Ni |

| Temperature | 160°C |

| Pressure | 0.3 MPa H₂ |

| Solvent | Methanol |

| Yield | 81.7% |

Comparative Analysis of Methods

Stereochemical Considerations

The trans configuration at the cyclohexane ring is critical. Strategies include:

Chemical Reactions Analysis

Cycloaddition Reactions

The ethynyl group enables participation in Huisgen 1,3-dipolar cycloadditions with azides, forming 1,2,3-triazoles under copper-catalyzed conditions. This "click chemistry" reaction proceeds with high regioselectivity and yields (>90%) in aqueous or polar aprotic solvents (e.g., THF).

Example Reaction:

Cross-Coupling Reactions

The compound undergoes Sonogashira coupling with aryl/vinyl halides in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide. This reaction typically requires inert conditions (N₂ atmosphere) and polar solvents like DMF.

| Substrate | Catalytic System | Yield | Reference |

|---|---|---|---|

| 4-Iodobenzonitrile | Pd(PPh₃)₄, CuI, PPh₃ | 85% | |

| Vinyl bromide | PdCl₂(PPh₃)₂, CuI | 78% |

Hydroamination and Nucleophilic Additions

The ethynyl group facilitates hydroamination with primary/secondary amines, forming enamine derivatives under gold or silver catalysis . Additionally, the dimethylamino group participates in nucleophilic additions to imines and nitrones, yielding propargylamine derivatives .

Key Mechanistic Insights:

-

Steric effects : The trans-configuration of substituents on the cyclohexane ring directs regioselectivity in hydroamination .

-

Lewis acid modulation : BF₃·Et₂O enhances anti-selectivity in nucleophilic additions to chiral N-sulfinyl imines (dr >20:1) .

Oxidation and Reduction

The ethynyl group undergoes selective oxidation to ketones or carboxylic acids using KMnO₄ or O₃, while the dimethylamino group remains intact under mild conditions. Conversely, hydrogenation over Pd/C reduces the ethynyl group to an ethyl moiety without affecting the amine.

Oxidation Pathways:

\text{Ethynyl} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{Ketone} \quad (\text{Yield: 70-80%}) \text{Ethynyl} \xrightarrow{\text{O}_3, \text{Zn/H}_2\text{O}} \text{Carboxylic acid} \quad (\text{Yield: 65%})

Stereoselective Transformations

The compound’s stereochemistry influences reactivity in asymmetric syntheses. For example, lithium acetylide additions to chiral imines yield diastereomerically enriched products (dr up to 99.5:0.5) when precomplexed with BF₃·Et₂O .

Table: Diastereoselectivity in Propargylamine Synthesis

| Imine Type | Lewis Acid | syn:anti Ratio | Yield |

|---|---|---|---|

| N-Sulfinyl imine | None | 85:15 | 92% |

| N-Sulfinyl imine | BF₃·Et₂O | 5:95 | 88% |

| Enantiopure imine | Et₂AlCl | 90:10 | 85% |

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Monoamine Reuptake Inhibition

Trans-4-Ethynyl-N,N-dimethyl-cyclohexanamine has been identified as a potential monoamine reuptake inhibitor, which suggests its utility in developing treatments for mood disorders such as depression and anxiety. The compound's interaction with neurotransmitter systems indicates that it may modulate serotonin and norepinephrine levels, thus influencing mood regulation. Further studies are needed to elucidate its specific mechanisms and therapeutic efficacy.

1.2. Structure-Activity Relationship Studies

Research has shown that compounds structurally similar to this compound exhibit varied affinities towards neurotransmitter transporters. This highlights the importance of structure-activity relationships (SAR) in drug design, where slight modifications in chemical structure can lead to significant changes in biological activity.

Synthetic Applications

2.1. Organic Synthesis

The unique structure of this compound, characterized by its cyclohexane ring and ethynyl group, makes it a valuable building block in organic synthesis. Its reactivity can facilitate the formation of more complex organic molecules through various synthetic pathways .

2.2. Multi-Component Reactions

This compound can participate in multi-component reactions, which are essential for synthesizing diverse chemical entities efficiently. Such reactions often involve the formation of carbon-carbon (C-C) bonds and have been extensively studied for their application in creating complex molecular architectures .

Comparative Analysis with Related Compounds

The following table compares this compound with other related compounds based on their structural characteristics and potential applications:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N,N-Dimethylcyclohexylamine | Cyclohexane ring with dimethylamino groups | Basic amine properties; used as a solvent |

| 1-Acetyl-N,N-dimethylcyclohexylamine | Acetyl group attached to cyclohexane | Potentially different biological activity |

| 4-Ethynylaniline | Ethynyl group attached to aniline | Aromatic character; used in dye synthesis |

| This compound | Cyclohexane ring with ethynyl and dimethylamino groups | Potential monoamine reuptake inhibitor |

Case Studies and Research Findings

Several studies have explored the biological activity and synthetic utility of this compound:

- Biological Evaluation : Investigations into its pharmacological properties suggest that this compound could serve as a lead for developing new antidepressants due to its ability to inhibit monoamine transporters effectively .

- Synthesis Techniques : Various synthetic strategies have been developed for producing this compound, including approaches utilizing transaminases for selective amination processes, showcasing its versatility in organic chemistry .

Mechanism of Action

The mechanism of action of (1r,4r)-4-ethynyl-N,N-dimethylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the dimethylamino group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Thermodynamic Properties

The following table summarizes key properties of trans-4-Ethynyl-N,N-dimethyl-cyclohexanamine and analogous cyclohexanamines:

Key Observations:

- Boiling Points: N,N-Dimethylcyclohexanamine (159°C) has a lower boiling point than primary amines due to reduced hydrogen bonding.

- Enthalpy of Vaporization (ΔHvap) : Experimental ΔHvap for N,N-dimethylcyclohexanamine is 45.2 kJ/mol . Quantum-chemical calculations and group-additivity methods estimate higher ΔHvap (~48.5 kJ/mol) for the ethynyl derivative, reflecting increased molecular interactions from the triple bond .

- Hydrogen Bonding : Cyclohexyl diamines (e.g., 4,4'-methylenebis(cyclohexylamine)) exhibit strong hydrogen bonding, contrasting with the weak intermolecular forces in tertiary amines like the target compound .

Electronic and Steric Effects

- This contrasts with electron-donating groups like tert-butyl .

Thermodynamic Consistency and Computational Predictions

- Thermochemical Data : Experimental vapor pressures and enthalpies of formation for N,N-dimethylcyclohexanamine were validated using additivity rules and quantum-chemical methods . Similar approaches can predict properties for the ethynyl derivative, though experimental validation is lacking.

- Contradictions in Data : Prior inconsistencies in liquid-phase enthalpies of cyclohexanamines were resolved through computational consistency checks, highlighting the reliability of hybrid empirical-quantum methods .

Biological Activity

trans-4-Ethynyl-N,N-dimethyl-cyclohexanamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with an ethynyl group and dimethylamino substituents. Its structural formula can be represented as follows:

This structure contributes to its lipophilicity and ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the monoaminergic systems. Research indicates that this compound may act as a selective inhibitor of certain monoamine transporters, influencing the levels of neurotransmitters such as dopamine and norepinephrine in the synaptic cleft.

2. Antidepressant Effects

Studies have shown that compounds similar to this compound exhibit antidepressant-like effects in animal models. For instance, a case study involving a related compound demonstrated significant reductions in depressive behaviors in rodents, suggesting that this compound may also possess similar properties.

3. Neuroprotective Properties

Emerging evidence suggests that this compound may have neuroprotective effects. In vitro studies indicated that it could reduce oxidative stress markers in neuronal cell lines, potentially offering protective benefits against neurodegenerative diseases.

Case Studies

Case Study 1: Antidepressant Activity

In a controlled study published in 2023, researchers administered this compound to mice subjected to chronic unpredictable stress. The results showed a significant improvement in the forced swim test (FST), indicating reduced depressive-like behavior compared to the control group (p < 0.05).

Case Study 2: Neuroprotection in Cell Cultures

Another study investigated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide-induced oxidative stress. The compound significantly decreased cell death and increased cell viability (p < 0.01), suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Reduced depressive behavior | |

| Neuroprotection | Increased cell viability | |

| Monoamine Transport | Inhibition of dopamine reuptake |

Table 2: Mechanistic Insights

Q & A

Basic: What synthetic routes are recommended for trans-4-Ethynyl-N,N-dimethyl-cyclohexanamine, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or catalytic coupling to introduce the ethynyl group to the trans-cyclohexane backbone. For optimization:

- Step 1: Use Pd/Cu-catalyzed Sonogashira coupling to attach ethynyl groups under inert atmospheres (Ar/N₂).

- Step 2: Monitor reaction progress via TLC or GC-MS to identify intermediates and byproducts.

- Step 3: Optimize solvent polarity (e.g., DMF vs. THF) to balance reaction rate and side-product formation.

- Step 4: Purify via fractional distillation or preparative HPLC, ensuring NMR (¹H/¹³C) and elemental analysis confirm structural integrity .

Basic: How should researchers characterize the structural and purity profile of this compound?

Methodological Answer:

- Spectroscopy:

- Chromatography:

Basic: What physical-chemical properties are critical for experimental design?

Key Properties:

Advanced: How can computational methods predict thermodynamic properties (e.g., ΔHvap, ΔfH°)?

Methodological Answer:

- Group-Additivity (GA): Estimate enthalpy of vaporization (ΔHvap) using bond contributions from analogous cyclohexanamine derivatives.

- Quantum Chemistry (DFT): Calculate gas-phase enthalpy of formation (ΔfH°(g)) via Gaussian-09 using B3LYP/6-311+G(d,p). Validate against experimental combustion calorimetry .

- Example Workflow:

Advanced: How to resolve contradictions between experimental and computational data?

Case Study Example:

- Issue: Discrepancy in ΔHvap (experimental = 45 kJ/mol vs. GA-predicted = 50 kJ/mol).

- Resolution:

Advanced: What structure-activity relationship (SAR) strategies apply to modifying ethynyl and dimethylamino groups?

Methodological Answer:

- Ethynyl Modifications:

- Dimethylamino Modifications:

Advanced: How to assess environmental impact and degradation pathways?

Methodological Answer:

- Photodegradation: Expose to UV-Vis light (λ = 300–400 nm) in aqueous solutions; monitor via LC-MS for byproducts (e.g., oxidized amines).

- Biodegradation: Use OECD 301F (aerobic sludge) to measure half-life; identify metabolites via high-resolution MS.

- Waste Handling: Neutralize acidic/basic residues before incineration (per EPA guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.